Octadeca-9,17-dien-12,14-diyne-1,11,16-triol Octadeca-9,17-dien-12,14-diyne-1,11,16-triol 9,17-Octadecadiene-12,14-diyne-1,11,16-triol is a natural product found in Oplopanax horridus with data available.
Brand Name: Vulcanchem
CAS No.: 211238-60-7
VCID: VC0156387
InChI: InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2
SMILES: C=CC(C#CC#CC(C=CCCCCCCCCO)O)O
Molecular Formula: C18H26O3
Molecular Weight: 290.4 g/mol

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

CAS No.: 211238-60-7

Cat. No.: VC0156387

Molecular Formula: C18H26O3

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol - 211238-60-7

Specification

CAS No. 211238-60-7
Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
IUPAC Name octadeca-9,17-dien-12,14-diyne-1,11,16-triol
Standard InChI InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2
Standard InChI Key MLGPZCOVWKAPPH-UHFFFAOYSA-N
SMILES C=CC(C#CC#CC(C=CCCCCCCCCO)O)O
Canonical SMILES C=CC(C#CC#CC(C=CCCCCCCCCO)O)O
Appearance Oil

Introduction

Chemical Structure and Fundamental Properties

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol possesses a complex carbon skeleton consisting of 18 carbon atoms with strategically positioned functional groups. The molecule contains two double bonds (at positions 9 and 17), two triple bonds (at positions 12 and 14), and three hydroxyl groups (at positions 1, 11, and 16). This unique arrangement of unsaturation and hydroxylation contributes to the compound's chemical reactivity and biological properties.

The basic physicochemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number211238-60-7
Molecular FormulaC18H26O3
Molecular Weight290.4 g/mol
IUPAC Nameoctadeca-9,17-dien-12,14-diyne-1,11,16-triol
Standard InChIInChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H

The compound's structure incorporates both hydrophilic regions (hydroxyl groups) and hydrophobic regions (hydrocarbon chain), giving it amphiphilic characteristics that influence its solubility and interaction with biological membranes. The multiple unsaturated bonds confer rigidity to certain portions of the molecule, which may affect its three-dimensional conformation and interaction with biological targets.

Isomeric Forms

Several isomeric forms of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol have been identified and studied. These isomers differ in the stereochemistry of their double bonds or the absolute configuration at chiral centers. Notable isomers include:

  • (9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol: Features a Z-configuration at the C9-C10 double bond

  • (9E,11S,16S)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol: Contains an E-configuration at the C9-C10 double bond and S-configurations at C11 and C16

  • (11S,16S)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol: Features S-configurations at positions C11 and C16

These isomers may exhibit different biological activities and physicochemical properties, highlighting the importance of stereochemistry in determining the function of this class of compounds.

Physical and Chemical Properties

The physical and chemical properties of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol and its isomers have been extensively characterized, providing insights into its behavior in various systems and potential applications.

Physicochemical Characteristics

The compound exhibits distinct physicochemical properties that influence its interaction with biological systems and its utility in chemical applications:

PropertyValue
Topological Polar Surface Area (TPSA)60.70 Ų
XlogP3.30
Atomic LogP (AlogP)2.18
Hydrogen Bond Acceptors3
Hydrogen Bond Donors3
Rotatable Bonds10

The moderate lipophilicity (indicated by the LogP values) suggests a balance between water solubility and membrane permeability, which may facilitate the compound's absorption and distribution in biological systems . The presence of three hydroxyl groups enables hydrogen bonding, potentially enhancing the compound's interaction with polar molecules and biological targets.

Spectroscopic Properties

Spectroscopic analysis of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol reveals characteristic features that aid in its identification and structural characterization. The conjugated diyne system (C12-C14) contributes to distinctive UV absorption patterns, while the hydroxyl groups and carbon-carbon multiple bonds give rise to characteristic IR absorption bands. These spectroscopic properties are essential for confirming the compound's identity and purity in synthetic and isolation procedures.

Natural Occurrence and Biosynthesis

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol has been identified in several plant species, suggesting its ecological significance and potential role in plant defense mechanisms.

Plant Sources

The compound has been reported in various plant sources, including:

  • Cassonia barteri (Araliaceae): The (9Z) isomer has been isolated from the ethyl acetate extract of the leaves of this plant

  • Oplopanax horridus: Contains related polyacetylenic compounds with similar structural features

  • Angelica keiskei: Known to contain similar fatty alcohols with bioactive properties

The presence of this compound in diverse plant families suggests convergent evolution of biosynthetic pathways for producing these complex polyunsaturated fatty alcohols, potentially driven by their adaptive value in plant defense or signaling.

Biosynthetic Pathways

The biosynthesis of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol in plants likely involves the fatty acid biosynthetic pathway, followed by a series of desaturation, dehydrogenation, and reduction reactions. The formation of the diyne system requires specialized desaturase and acetylenase enzymes that introduce the triple bonds at specific positions in the hydrocarbon chain. Understanding these biosynthetic pathways could inform strategies for the biotechnological production of this compound and related structures.

Chemical Synthesis

The chemical synthesis of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol presents significant challenges due to the complexity of its structure, particularly the positioning of multiple unsaturated bonds and hydroxyl groups.

Synthetic Approaches

Synthesis of this compound can be achieved through multiple approaches:

  • Natural extraction and purification from plant sources

  • Semi-synthetic methods starting from naturally occurring fatty acids

  • Total synthesis using organic chemistry techniques

The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yields and purity of the final product. Stereoselective methods are especially important for producing specific isomers with desired configurations at the double bonds and chiral centers.

Analytical Methods

Various analytical techniques are employed to characterize synthesized Octadeca-9,17-dien-12,14-diyne-1,11,16-triol and confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

These methods provide complementary information about the compound's structure, ensuring accurate identification and quality control in research and potential commercial applications.

Biological Activities

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol and its isomers exhibit diverse biological activities that highlight their potential in pharmaceutical and agricultural applications.

Antimicrobial Properties

The (9Z) isomer has demonstrated significant antimicrobial activities:

  • Antibacterial effects against Bacillus subtilis and Pseudomonas fluorescens

  • Antifungal activity against Cladosporium cucumerinum

  • Molluscicidal properties against Biomphalaria glabrata

These antimicrobial properties suggest potential applications in developing novel antibiotics, antifungal agents, or agricultural biocides. The mechanism of antimicrobial action likely involves disruption of microbial cell membranes due to the compound's amphiphilic nature and reactive functional groups.

ADMET Properties

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is crucial for evaluating its potential as a pharmaceutical agent.

Pharmacokinetic Predictions

Computational predictions of the compound's ADMET properties provide insights into its behavior in biological systems:

ParameterValueProbability (%)
Human Intestinal AbsorptionPositive94.30%
Caco-2 PermeabilityNegative73.71%
Blood-Brain Barrier PenetrationNegative62.50%
Human Oral BioavailabilityNegative70.00%
Subcellular LocalizationMitochondria73.94%

These predictions suggest that while the compound may be well-absorbed in the intestine, its oral bioavailability may be limited . The predicted mitochondrial localization is intriguing and could indicate potential effects on cellular energy metabolism.

Metabolism and Drug Interactions

Additional ADMET predictions provide insights into the compound's metabolic fate and potential drug interactions:

ParameterValueProbability (%)
OATP2B1 InhibitorNegative85.69%
OATP1B1 InhibitorPositive88.56%
OATP1B3 InhibitorPositive95.20%
P-glycoprotein InhibitorNegative87.54%
P-glycoprotein SubstrateNegative91.74%

Chemical Applications

Beyond its biological activities, Octadeca-9,17-dien-12,14-diyne-1,11,16-triol has potential applications in chemical research and materials science.

Click Chemistry Applications

The (9Z) isomer has been identified as a potential click chemistry reagent due to the presence of alkyne groups that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This reactivity enables the compound to be used in bioconjugation reactions, potentially facilitating the development of:

  • Functionalized biomaterials

  • Bioactive probes for molecular imaging

  • Drug delivery systems with targeting capabilities

These applications leverage the compound's unique structural features to create novel materials with tailored properties and functions.

Material Science Applications

The unsaturated nature of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol, particularly its conjugated diyne system, suggests potential applications in materials science:

  • Precursors for conductive polymers

  • Components of self-assembling nanostructures

  • Building blocks for functional materials with optical or electronic properties

The hydroxyl groups provide sites for further functionalization, expanding the range of possible structural modifications and applications.

Future Research Directions

Research on Octadeca-9,17-dien-12,14-diyne-1,11,16-triol continues to evolve, with several promising directions for future investigation.

Structure-Activity Relationship Studies

Systematic studies of structure-activity relationships could elucidate the specific structural features responsible for the compound's diverse biological activities. Such studies would involve synthesizing and testing various analogs with modifications to:

  • The position and stereochemistry of double bonds

  • The length of the hydrocarbon chain

  • The number and position of hydroxyl groups

These investigations could guide the development of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Mechanistic Investigations

Deeper investigations into the mechanisms underlying the biological activities of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol would enhance our understanding of its therapeutic potential:

  • Identification of specific molecular targets and binding modes

  • Elucidation of cellular signaling pathways affected by the compound

  • Investigation of structure-specific effects on membrane integrity and function

Such mechanistic insights would facilitate rational approaches to drug design based on this natural product scaffold.

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